molecular formula C14H24N2O6 B10849500 Isosorbide-di-(propylcarbamate)

Isosorbide-di-(propylcarbamate)

Cat. No.: B10849500
M. Wt: 316.35 g/mol
InChI Key: FHZOSQQIPPAAMJ-WRWGMCAJSA-N
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Description

Isosorbide-di-(propylcarbamate) is a derivative of isosorbide, a bio-based bicyclic diol derived from starch via sorbitol . Isosorbide’s rigid fused-ring structure imparts high thermal stability, chirality, and low optical anisotropy, making it a valuable monomer for synthesizing polymers and functionalized compounds . The substitution of isosorbide’s hydroxyl groups with propylcarbamate moieties (-NHCOOCH₂CH₂CH₃) modifies its reactivity and physical properties. For instance, isosorbide di-esters (e.g., di-benzoates, di-acrylates) are known to enhance thermal stability in polymers and exhibit biological activity as enzyme inhibitors . Propylcarbamate derivatives, compared to esters, may offer distinct hydrolytic stability and hydrogen-bonding capabilities due to the urea-like carbamate linkage.

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-6-(propylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-propylcarbamate

InChI

InChI=1S/C14H24N2O6/c1-3-5-15-13(17)21-9-7-19-12-10(8-20-11(9)12)22-14(18)16-6-4-2/h9-12H,3-8H2,1-2H3,(H,15,17)(H,16,18)/t9-,10+,11-,12-/m1/s1

InChI Key

FHZOSQQIPPAAMJ-WRWGMCAJSA-N

Isomeric SMILES

CCCNC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCCC

Canonical SMILES

CCCNC(=O)OC1COC2C1OCC2OC(=O)NCCC

Origin of Product

United States

Comparison with Similar Compounds

Isosorbide Di-esters

  • Isosorbide Di-(3-chlorobenzoate) and Di-(4-chlorobenzoate) : These di-esters exhibit acetylcholinesterase (AChE) inhibition with Ki values of 7.79 µM and 6.60 µM, respectively, acting as mixed inhibitors via ternary EIS complex formation . Molecular docking studies suggest their binding to AChE’s active site is sterically hindered compared to butyrylcholinesterase (BuChE), explaining their selective inhibition .
  • Mono-acrylated Isosorbide: Incorporation into poly(methyl methacrylate) (PMMA) increases glass transition temperature (Tg) by 15°C and tensile strength by 30% at 15 mol% loading, attributed to the rigid isosorbide backbone .

Isosorbide Carbamates

  • Isopropyl Carbamates: and highlight synthetic methods for isopropyl carbamates, which typically involve chloroformate intermediates.

Polysorbates and Cyclodextrins

  • Polysorbates (e.g., POE isosorbide monoesters): Used as surfactants in biologics stabilization, these exhibit hydrolytic instability due to ester linkages, unlike carbamates .
  • Hydroxypropyl Beta-Cyclodextrin (HPβCD): A non-polymeric stabilizer with a hydrophobic cavity, contrasting with isosorbide derivatives’ covalent modification strategies .

Comparative Data Tables

Table 1: Thermal and Mechanical Properties of Isosorbide Derivatives

Compound Tg (°C) T5% (°C) Tensile Strength (MPa) Application Reference
PMMA + 15% mono-acrylated isosorbide 125 295 85 Aerospace materials
Pure PMMA 110 275 65 General-purpose plastics
Isosorbide-di-(4-Cl benzoate) N/A N/A N/A AChE inhibition

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme Ki (µM) Inhibition Mode Reference
Isosorbide-di-(4-Cl benzoate) AChE 6.60 Mixed (EIS complex)
Isosorbide-di-(3-Cl benzoate) AChE 7.79 Mixed (EIS complex)
Isosorbide-di-(4-Br benzoate) AChE >10 Weak inhibition

Key Differentiators

Substituent Chemistry: Esters: Improve polymer thermal properties but are prone to hydrolysis.

Biological Activity : Di-esters show enzyme inhibition, while carbamates may target different biological pathways due to urea-like linkages.

Polymer Compatibility: Mono-acrylated isosorbide enhances PMMA performance, whereas carbamates might optimize polyurethanes or drug-delivery systems.

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